Allyl piperidin-4-ylcarbamate hydrochloride
Description
Historical Context and Development
The development of allyl piperidin-4-ylcarbamate hydrochloride emerges from the broader historical context of piperidine chemistry, which traces its origins to the mid-nineteenth century when piperidine itself was first isolated and characterized. The foundational work in piperidine chemistry began in 1850 when Scottish chemist Thomas Anderson first reported the isolation of piperidine, followed by independent confirmation in 1852 by French chemist Auguste Cahours, who provided the compound with its current nomenclature. These early discoveries established piperidine as a fundamental heterocyclic building block, derived from the genus name Piper, reflecting its initial isolation from pepper-related natural sources.
The evolution toward more complex piperidine derivatives, including carbamate-functionalized variants, gained momentum throughout the twentieth century as synthetic organic chemistry matured. The development of this compound specifically represents a convergence of several synthetic methodologies, including the well-established chemistry of carbamate formation and the strategic incorporation of allyl functionality for enhanced reactivity. The compound's synthesis methodology typically involves the strategic reaction of piperidine derivatives with allyl isocyanate, conducted under controlled conditions using solvents such as dichloromethane or tetrahydrofuran, with triethylamine serving as a catalyst to facilitate the formation of the carbamate linkage.
Industrial production methods for this compound mirror laboratory-scale synthesis but employ larger-scale reactors and automated systems to optimize consistency and efficiency while maintaining stringent quality control measures. The scalable synthesis of related piperidine carbamate derivatives has been the subject of substantial research, with investigators developing improved methodologies that utilize easily available commercial raw materials and shorter reaction times to achieve high yields suitable for large-scale manufacturing applications.
Nomenclature and Classification
This compound falls into several distinct chemical classification categories that reflect its structural complexity and functional diversity. The compound is primarily classified as a piperidine derivative, situating it within the broader family of six-membered nitrogen-containing heterocycles. More specifically, the presence of the carbamate functional group places it within the carbamate subclass, while the allyl substitution pattern provides additional structural characterization.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name reflecting the sequential arrangement of functional groups around the central piperidine ring system. The Chemical Abstracts Service has assigned the registry number 1187927-76-9 to this compound, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems may refer to this compound using variations such as "piperidin-4-yl-carbamic acid allyl ester hydrochloride," reflecting different approaches to systematic naming conventions.
The molecular structure can be represented using simplified molecular-input line-entry system notation as O=C(OCC=C)NC1CCNCC1.[H]Cl, which encodes the complete connectivity pattern including the hydrochloride salt formation. The International Chemical Identifier provides additional structural encoding through its standardized representation, facilitating computational chemistry applications and database integration.
Table 1: Chemical Identity and Classification Data
Significance in Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research stems from its unique combination of structural features that enable diverse synthetic transformations and potential biological activities. The compound serves as a versatile synthetic intermediate, capable of undergoing various chemical reactions typical of both carbamate and piperidine derivatives. These reaction capabilities include hydrolysis under acidic or basic conditions, reduction reactions that can modify the carbamate functionality, and substitution reactions that allow for further structural elaboration.
Research investigations have identified several key areas where this compound demonstrates particular utility. In medicinal chemistry applications, the structural scaffold provides opportunities for developing compounds with potential antimicrobial and antimalarial activities. The presence of both carbamate and allyl groups may enhance binding affinity to target enzymes or receptors involved in disease processes, suggesting potential therapeutic applications. The mechanism of action, while not fully elucidated, is believed to involve interactions at biological targets relevant to these antimicrobial and antimalarial activities.
The compound's role as a synthetic building block extends beyond medicinal chemistry into broader organic synthesis applications. The allyl group provides a reactive site for various organic transformations, including cross-coupling reactions, metathesis processes, and radical-mediated chemistry. This reactivity profile makes the compound valuable for constructing more complex molecular architectures through standard synthetic methodologies.
Recent advances in piperidine derivative synthesis have highlighted the importance of compounds like this compound in developing new synthetic strategies. The current literature demonstrates increasing interest in piperidine-containing compounds for their diverse pharmacological applications, including cancer therapy, cholinesterase inhibition, and other therapeutic targets. The structural features present in this compound align with many of these research directions, positioning it as a compound of continuing scientific interest.
Table 2: Research Applications and Synthetic Utility
| Application Area | Specific Utility | Structural Feature Responsible |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity development | Piperidine ring with carbamate substitution |
| Synthetic Chemistry | Building block for complex molecules | Allyl group reactivity |
| Drug Discovery | Target enzyme interaction | Combined carbamate and allyl functionality |
| Chemical Biology | Probe compound development | Heterocyclic scaffold with multiple reaction sites |
The compound's versatility in serving as both a synthetic intermediate and a potential bioactive molecule underscores its significance in contemporary organic chemistry research. Its unique structural features allow researchers to explore multiple avenues of chemical modification while maintaining the core piperidine pharmacophore that has proven valuable across numerous therapeutic applications. This dual utility ensures continued research interest and potential for future developments in both synthetic methodology and medicinal chemistry applications.
Properties
IUPAC Name |
prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBHRQFVYCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Carbamate Formation
A scalable and efficient route involves the following key steps:
- Reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel catalyst to introduce the amino group at the 4-position of the piperidine ring.
- Deprotection of the benzyl group to liberate the free amine.
- Formation of the carbamate by reaction of the free amine with allyl chloroformate or an equivalent allyl carbamoylating agent.
- Conversion to hydrochloride salt to improve stability and solubility.
This approach benefits from commercially available starting materials, relatively short reaction times, and high yields, making it suitable for large-scale synthesis.
Palladium-Catalyzed Allylic Amination
Another advanced method utilizes palladium-catalyzed allylic amination:
- Palladium(0) complexes , such as [(π-allyl)PdCl]_2, catalyze the substitution of allyl groups onto the piperidin-4-ylcarbamate.
- The reaction is typically conducted under inert atmosphere (argon), at moderate temperatures (~50 °C), using bases like potassium hydroxide.
- Ligands such as cBRIDP enhance catalytic efficiency.
- The reaction proceeds with high selectivity and yields, and the product is purified by silica gel chromatography.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | 1-Benzylpiperidin-4-one, NH3, Raney-Ni, H2 | High | Efficient amination at 4-position |
| Benzyl deprotection | Hydrogenation, Pd/C catalyst, room temperature | High | Mild conditions preserve other functional groups |
| Carbamate formation | Allyl chloroformate, base (e.g., triethylamine) | High | Forms allyl piperidin-4-ylcarbamate |
| Salt formation | HCl in ether or similar solvent | Quantitative | Yields hydrochloride salt for stability |
| Pd-catalyzed allylic amination | [(π-allyl)PdCl]_2 (0.5-2 mol %), cBRIDP ligand, base, 50 °C, 24-48 h | 80-95 | High catalytic efficiency and selectivity |
Research Findings and Optimization Insights
- The Raney-Ni catalyzed reductive amination is highly selective for the 4-position of piperidine, avoiding over-reduction or ring saturation.
- Benzyl protecting groups are preferred for their easy removal under mild hydrogenation conditions, preserving sensitive carbamate groups.
- The palladium-catalyzed allylic amination uses low catalyst loadings and water-compatible surfactants (e.g., TPGS-750M) to improve green chemistry metrics.
- Ligand choice (e.g., cBRIDP) critically influences reaction rate and yield in Pd-catalyzed steps.
- The hydrochloride salt form improves solubility and handling for pharmaceutical applications.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination + carbamate | 1-Benzylpiperidin-4-one | NH_3, Raney-Ni, Allyl chloroformate | Scalable, high yield, mild conditions | Requires benzyl protection/deprotection |
| Pd-catalyzed allylic amination | Piperidin-4-ylcarbamate derivatives | [(π-allyl)PdCl]_2, cBRIDP, base | High selectivity, catalytic efficiency | Requires inert atmosphere, longer reaction times |
| Cyclization strategies | Linear precursors | Various organometallic reagents | Access to diverse substitution patterns | Multi-step, sometimes lower yields |
Chemical Reactions Analysis
Aminolysis of the Carbamate Group
The carbamate functionality undergoes nucleophilic aminolysis, particularly under basic conditions, enabling acyl transfer to amines.
Reaction Mechanism :
-
Step 1 : Deprotonation of the amine nucleophile by a base (e.g., DBU).
-
Step 2 : Nucleophilic attack on the carbamate carbonyl, displacing the allyloxy group.
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Step 3 : Formation of the amide product and release of allyl alcohol.
Experimental Conditions :
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Allyl piperidin-4-ylcarbamate | Benzylamine | DBU | MeCN | 20 | N-Benzyl-piperidin-4-carboxamide | 85 |
Key Findings :
-
The reaction proceeds via a termolecular transition state involving the carbamate, amine, and base .
-
Turnover frequency (TOF) increases with electron-deficient aryl amines (Hammett ρ = −0.50 in MeCN) .
Pd-Catalyzed Allylic Substitution
The allyl group participates in palladium-catalyzed cross-coupling reactions, forming carbon–heteroatom bonds.
Reaction Scope :
| Catalyst | Ligand | Substrate | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(π-allyl)Cl₂ | cBRIDP | Allyl piperidin-4-ylcarbamate | Benzyl carbamate | N-Benzyloxycarbonyl-piperidine | 80 |
Mechanistic Insights :
-
The π-allyl palladium intermediate forms via oxidative addition of the allyl carbamate .
-
Electron-rich phosphine ligands (e.g., cBRIDP) enhance catalytic efficiency .
Hydrofunctionalization of the Allyl Moiety
The allyl double bond undergoes hydroboration-oxidation or hydroamination to yield functionalized piperidines.
Hydroboration-Oxidation :
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Allyl piperidin-4-ylcarbamate | BH₃·THF | THF, 0°C → H₂O₂/NaOH | 3-Hydroxypropyl-piperidin-4-carbamate | 92 |
Hydroamination :
-
Rhodium-catalyzed anti-Markovnikov addition of amines to the allyl group yields 3,5-disubstituted piperidines .
Base-Mediated Elimination Reactions
Under strong basic conditions, the allyl carbamate undergoes elimination to form piperidin-4-yl isocyanate.
Reaction Pathway :
-
Step 1 : Deprotonation of the carbamate nitrogen.
-
Step 2 : Elimination of allyl alcohol to generate isocyanate.
Conditions :
| Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| KOtBu | THF | 60 | Piperidin-4-yl isocyanate | 75 |
Stability and Degradation Pathways
-
Hydrolytic Degradation : The carbamate hydrolyzes in aqueous acidic conditions (t₁/₂ = 2 h at pH 2) .
-
Thermal Stability : Decomposes above 200°C via retro-ene reaction, releasing CO₂ and allylamine .
Comparative Reactivity with Analogues
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Piperidine | No carbamate/allyl | Lacks acyl transfer capability |
| Biperiden | N-Alkyl substituent | Reduced nucleophilicity at nitrogen |
| Allyl piperidin-4-ylcarbamate | Allyl carbamate | Enhanced electrophilicity at carbonyl |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to piperidones, including allyl piperidin-4-ylcarbamate hydrochloride, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including:
- Colon Cancer : The compound demonstrated potent antiproliferative effects against HCT116 cell lines.
- Breast Cancer : Efficacy was noted against MCF7 cells, with mechanisms involving the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a possible application in treating conditions characterized by chronic inflammation, which is often associated with cancer progression .
Drug Design and Prodrug Development
Carbamates like this compound are increasingly used in drug design due to their stability and ability to serve as prodrugs. Prodrugs are designed to improve bioavailability and reduce first-pass metabolism. The manipulation of carbamate structures allows for enhanced pharmacokinetic properties, making these compounds suitable candidates for further development in therapeutic applications .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated high potency against HCT116 and MCF7 cancer cell lines | Potential use as a chemotherapeutic agent |
| Study 2 | Showed inhibition of IL-6 and TNF-α in RAW264.7 cells | Possible application in inflammatory diseases |
| Study 3 | Evaluated as a prodrug for enhancing drug delivery | Improved pharmacokinetics for therapeutic agents |
Mechanism of Action
The mechanism of action of allyl piperidin-4-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine derivatives are widely studied for their pharmacological versatility. Below is a comparative analysis of allyl piperidin-4-ylcarbamate hydrochloride and structurally/functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity and Potency The allyl group in this compound provides electron-withdrawing effects and conformational flexibility, which may improve receptor binding compared to saturated alkyl chains (e.g., propyl derivatives) .
Functional Group Influence on Bioactivity
- Carbamates (as in the target compound) generally exhibit greater hydrolytic stability than esters (e.g., ethyl 2-(piperidin-4-yl)acetate hydrochloride), making them preferable for oral drug formulations .
- Chloroacetate derivatives (e.g., piperidin-4-yl 2-chloroacetate hydrochloride) are more electrophilic, enabling covalent interactions with target enzymes but increasing toxicity risks .
Antimicrobial and Metabolic Considerations
- Allyl-substituted compounds often show enhanced antimicrobial potency compared to propyl analogs, as seen in biofilm inhibition studies . However, the allyl group may also increase metabolic lability due to susceptibility to oxidation .
Biological Activity
Allyl piperidin-4-ylcarbamate hydrochloride, a synthetic compound belonging to the piperidine class, has garnered significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an allyl group attached to a piperidine ring, with a carbamate moiety contributing to its unique properties. The compound has a molecular formula of CHClNO and a molecular weight of approximately 220.7 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Piperidine | A basic structure forming the backbone of many derivatives. |
| Allyl Group | Contributes to the compound's reactivity and biological activity. |
| Carbamate Moiety | Enhances the compound's interaction with biological targets. |
The biological activity of this compound is attributed to its interaction with various biochemical pathways:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. It modulates signaling pathways involved in tumor progression, suggesting potential as an anticancer agent.
- Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines and reduce oxidative stress, making it a candidate for treating inflammatory conditions.
- Neuroprotection : Studies suggest that this compound may enhance neuronal survival and promote synaptic plasticity, providing potential therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's.
- Cardiovascular Applications : The compound may improve endothelial function and modulate vascular tone, indicating its utility in cardiovascular medicine.
- Antimicrobial Properties : It exhibits activity against various pathogens, including bacteria, fungi, and parasites, warranting further investigation into its safety profile and mechanisms of action.
Research Findings and Case Studies
Numerous studies have evaluated the biological activities of this compound:
Anticancer Studies
A study investigated the effects of this compound on human cancer cell lines. Results demonstrated significant inhibition of cell growth and induction of apoptosis through modulation of key signaling pathways (e.g., MAPK/ERK pathway) .
Anti-inflammatory Activity
In animal models of inflammation, the compound showed efficacy in reducing markers of inflammation and oxidative stress, suggesting its potential as a lead compound for drug development targeting inflammatory diseases .
Neuroprotective Effects
Research highlighted its neuroprotective effects in models of neurodegeneration, where it was found to enhance synaptic plasticity and neuronal survival under stress conditions .
Summary Table of Biological Activities
| Biological Activity | Mechanism/Effects | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation; apoptosis induction | |
| Anti-inflammatory | Reduction of cytokines; oxidative stress modulation | |
| Neuroprotection | Enhancement of neuronal survival; synaptic plasticity | |
| Cardiovascular | Improved endothelial function; vascular modulation | |
| Antimicrobial | Efficacy against bacteria, fungi, parasites |
Q & A
Q. What are the standard synthetic routes for preparing allyl piperidin-4-ylcarbamate hydrochloride, and how can intermediates be validated?
this compound is typically synthesized via carbamate formation between piperidin-4-ylamine and allyl chloroformate, followed by hydrochloric acid salt precipitation. Key intermediates (e.g., piperidin-4-ylcarbamate) should be purified using column chromatography and characterized via -NMR to confirm regioselectivity and absence of byproducts like N-alkylated derivatives . Yield optimization often requires controlled pH during salt formation (pH 4–5) .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- FTIR : Confirm carbamate C=O stretching (~1680–1720 cm) and NH bending (~1540 cm).
- NMR : -NMR should resolve allyl protons (δ 5.2–5.8 ppm) and piperidine protons (δ 1.5–3.0 ppm). -NMR verifies carbamate carbonyl (~155 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (>95%) and confirm molecular ion peaks .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers investigate the biological activity of this compound, particularly its enzyme inhibition mechanisms?
- In vitro assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to test inhibition of prolyl oligopeptidase (POP) or dipeptidyl peptidase IV (DPP-IV). IC values should be compared to known inhibitors (e.g., sitagliptin) .
- Molecular docking : Perform simulations with AutoDock Vina to predict binding affinities to active sites of target enzymes .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperidine carbamate derivatives?
- Systematic substituent variation : Synthesize analogs with modified allyl groups (e.g., propargyl, methylallyl) and compare IC values .
- Multivariate analysis : Apply principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability in rodent models to identify metabolic instability .
- Metabolite screening : Use LC-HRMS to detect hydrolyzed products (e.g., piperidin-4-ylamine) that may contribute to toxicity .
Q. What experimental designs are suitable for evaluating the compound’s neuroactivity in vivo?
- Rodent seizure models : Administer this compound (10–50 mg/kg, i.p.) to assess GABAergic effects, using electroencephalography (EEG) to monitor seizure thresholds .
- Behavioral assays : Perform open-field tests to measure locomotor activity changes linked to dopamine receptor modulation .
Q. How can the stability of this compound under physiological conditions be quantified?
- pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC every 30 minutes for 4 hours .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (T) to assess thermal stability during lyophilization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
